molecular formula C16H23N7O B7544674 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea

Numéro de catalogue B7544674
Poids moléculaire: 329.40 g/mol
Clé InChI: CWSXMVMCYXKFAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea, also known as ETP-46321, is a small molecule inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of several signaling pathways and is involved in cellular processes such as proliferation, differentiation, and survival. In recent years, SHP2 has emerged as an attractive target for cancer therapy due to its role in promoting tumor growth and survival. ETP-46321 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea inhibits the activity of SHP2 by binding to a specific pocket on the protein surface. This binding prevents SHP2 from interacting with its downstream signaling partners, leading to the inhibition of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of fibroblast cells and to reduce the production of collagen, suggesting a potential role in the treatment of fibrotic diseases. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has several advantages as a research tool. It is a highly specific inhibitor of SHP2, which allows for the selective inhibition of SHP2 activity without affecting other proteins. Moreover, this compound has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, this compound has some limitations as a research tool. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. Moreover, the synthesis of this compound is complex, which may limit its availability and increase its cost.

Orientations Futures

There are several future directions for the research and development of 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea. One potential direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and targeted therapies. Another direction is the exploration of its potential use in the treatment of fibrotic diseases and other non-cancer indications. Moreover, the development of new SHP2 inhibitors with improved pharmacological properties and reduced toxicity is an active area of research. Finally, the identification of biomarkers that can predict response to this compound is an important area of investigation, as it can help to identify patients who are most likely to benefit from this therapy.

Méthodes De Synthèse

The synthesis of 1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea involves several steps, including the preparation of intermediate compounds and the final coupling of the triazole and urea moieties. The synthesis has been described in detail in a patent application filed by the pharmaceutical company Entos Pharmaceuticals.

Applications De Recherche Scientifique

1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the activity of SHP2 and suppresses the growth of cancer cells in a dose-dependent manner. In vivo studies have demonstrated that this compound has antitumor activity in several types of cancer, including lung, breast, and colon cancer. Moreover, this compound has been shown to enhance the efficacy of other anticancer agents, such as immune checkpoint inhibitors.

Propriétés

IUPAC Name

1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-2-22-12-19-21-15(22)11-18-16(24)20-13-6-7-14(17-10-13)23-8-4-3-5-9-23/h6-7,10,12H,2-5,8-9,11H2,1H3,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSXMVMCYXKFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)NC2=CN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.